molecular formula C30H30N6O4 B039540 4-(7'-(Tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine CAS No. 118230-91-4

4-(7'-(Tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine

Cat. No. B039540
CAS RN: 118230-91-4
M. Wt: 538.6 g/mol
InChI Key: CEMLZXOOHUQQHH-UHFFFAOYSA-N
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Description

4-(7'-(Tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine, also known as BIX, is a novel chemical compound with potential applications in scientific research. The compound is a derivative of serotonin and has been synthesized through a multi-step process. BIX has been found to exhibit unique biochemical and physiological effects, making it a promising tool for studying various biological processes.

Scientific Research Applications

4-(7'-(Tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine has potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. The compound can be used to study the role of serotonin in various biological processes, including neurotransmission, mood regulation, and behavior. This compound can also be used as a tool to investigate the effects of serotonin receptor agonists and antagonists on cellular signaling pathways.

Mechanism of Action

4-(7'-(Tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine is a potent agonist of the serotonin 5-HT2A receptor, which is involved in a variety of physiological and behavioral processes. The compound has been shown to activate the receptor in a dose-dependent manner, leading to the activation of downstream signaling pathways. This compound has also been found to have a high affinity for the 5-HT2B receptor, which is involved in cardiac function and development.
Biochemical and Physiological Effects
This compound has been found to exhibit unique biochemical and physiological effects. The compound has been shown to increase intracellular calcium levels, activate mitogen-activated protein kinase (MAPK) signaling pathways, and induce the expression of immediate early genes. This compound has also been found to modulate the activity of ion channels and transporters, leading to changes in cellular excitability and neurotransmitter release.

Advantages and Limitations for Lab Experiments

4-(7'-(Tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine has several advantages as a tool for scientific research. The compound is highly potent and selective for the 5-HT2A receptor, making it a valuable tool for investigating the role of this receptor in various biological processes. This compound is also relatively stable and can be easily synthesized in large quantities, making it a cost-effective option for lab experiments.
However, there are also some limitations to using this compound in lab experiments. The compound has a relatively short half-life, which may limit its usefulness in long-term experiments. This compound also has a high affinity for the 5-HT2B receptor, which may lead to off-target effects in some experimental systems.

Future Directions

There are several potential future directions for research on 4-(7'-(Tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine. One area of interest is the role of the compound in modulating synaptic plasticity and learning and memory processes. This compound may also have potential therapeutic applications in the treatment of mood disorders and other psychiatric conditions. Further research is needed to fully understand the mechanisms underlying the effects of this compound and to determine its potential applications in scientific research and medicine.
Conclusion
In conclusion, this compound is a novel chemical compound with potential applications in scientific research. The compound has been synthesized through a multi-step process and has been found to exhibit unique biochemical and physiological effects. This compound is a potent agonist of the serotonin 5-HT2A receptor and has potential applications in a variety of scientific research fields. While there are some limitations to using this compound in lab experiments, the compound has several advantages as a tool for investigating the role of serotonin in various biological processes. Future research on this compound may lead to new insights into the mechanisms underlying the effects of serotonin and the development of new therapeutic interventions for mood disorders and other psychiatric conditions.

Synthesis Methods

The synthesis of 4-(7'-(Tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine involves several steps, including the condensation of tryptamine with 4,5-dioxovaleric acid, followed by reduction and cyclization to form the intermediate compound. This intermediate is then reacted with serotonin to yield this compound. The synthesis process has been optimized to improve the yield and purity of this compound, making it a viable option for scientific research applications.

properties

CAS RN

118230-91-4

Molecular Formula

C30H30N6O4

Molecular Weight

538.6 g/mol

IUPAC Name

3-(2-aminoethyl)-7-[3-(2-aminoethyl)-2-[3-(2-aminoethyl)-5-hydroxy-1H-indol-4-yl]-5-hydroxy-1H-indol-4-yl]-1H-indole-4,5-dione

InChI

InChI=1S/C30H30N6O4/c31-8-5-14-12-34-18-1-3-21(38)27(23(14)18)29-16(7-10-33)25-19(36-29)2-4-20(37)26(25)17-11-22(39)30(40)24-15(6-9-32)13-35-28(17)24/h1-4,11-13,34-38H,5-10,31-33H2

InChI Key

CEMLZXOOHUQQHH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1NC=C2CCN)C3=C(C4=C(N3)C=CC(=C4C5=CC(=O)C(=O)C6=C5NC=C6CCN)O)CCN)O

Canonical SMILES

C1=CC(=C(C2=C1NC=C2CCN)C3=C(C4=C(N3)C=CC(=C4C5=CC(=O)C(=O)C6=C5NC=C6CCN)O)CCN)O

Other CAS RN

118230-91-4

synonyms

4-(7'-(tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine

Origin of Product

United States

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